Pentaammineaquaruthenium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

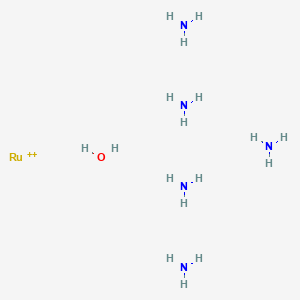

Pentaammineaquaruthenium, also known as this compound, is a useful research compound. Its molecular formula is H17N5ORu+2 and its molecular weight is 204.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

Pentaammineaquaruthenium is recognized for its catalytic properties in various chemical reactions. It serves as an effective catalyst in the oxidation of organic compounds, particularly amines.

Table 1: Catalytic Activity of this compound

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation of Benzylamine | This compound(II) | Acetonitrile, 0.1 M [Bu4N][BF4] | 78 |

| Formation of Iminium Compounds | This compound(II) | Methanol, Pt electrode | 72 |

| Electrocatalytic Reactions | This compound(II) | Various organic solvents | Variable |

In a study, this compound was utilized to catalyze the formation of iminium intermediates from aliphatic amines, demonstrating significant efficiency in producing desired products under mild conditions .

Medicinal Chemistry

The compound has shown promising results in anticancer research. Its ability to alter redox states in biological systems makes it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, when tested against breast cancer cell lines, the compound displayed a dose-dependent increase in cell death .

Table 2: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | ROS generation |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Electrochemical Applications

This compound has been extensively studied for its electrochemical properties. Its ability to facilitate electron transfer reactions makes it suitable for applications in sensors and energy storage devices.

Electrochemical Studies

Research indicates that this compound can effectively catalyze the oxidation of various substrates, including alcohols and amines, at lower overpotentials compared to traditional catalysts. This property is particularly beneficial for developing efficient electrochemical sensors.

Table 3: Electrochemical Properties of this compound

| Substrate | Eox (V vs. SCE) | Supporting Electrolyte |

|---|---|---|

| Ethanol | 0.85 | 0.1 M NaClO4 |

| Propylamine | 1.38 | 0.1 M LiClO4 |

| Aniline | 0.67 | 0.1 M [Pr4N]ClO4 |

化学反应分析

Reaction with Dinitrogen Oxide (N₂O)

Under high-pressure conditions, [Ru(NH₃)₅(H₂O)]²⁺ reacts with N₂O to form [Ru(NH₃)₅(N₂O)]²⁺ complexes. This substitution replaces the aqua ligand with a dinitrogen oxide ligand .

Key Data:

| Reactant | Product | Conditions | Salts Isolated |

|---|---|---|---|

| [Ru(NH₃)₅(H₂O)]²⁺ | [Ru(NH₃)₅(N₂O)]²⁺ | High N₂O pressure | Br⁻, I⁻, BF₄⁻, PF₆⁻ |

The infrared spectra of [Ru(NH₃)₅(N₂O)]²⁺ show a characteristic N–O stretching frequency at ~1,220 cm⁻¹, confirming ligand incorporation . X-ray powder diffraction patterns further validate the structural integrity of these complexes.

Electrochemical Oxidation

Pentaammineaquaruthenium complexes participate in electron transfer reactions. For example:

Ru NH H O → Ru NH H O +e−

This oxidation is pH-dependent, with the redox potential shifting under acidic conditions .

Electrochemical Data:

| Complex | E₁/₂ (V vs. SHE) | Solvent |

|---|---|---|

| [Ru(NH₃)₅(H₂O)]²⁺ | +0.32 | H₂O (pH 7) |

| [Ru(NH₃)₅(py)]²⁺ | +0.45 | H₂O (pH 7) |

Binding to Nucleic Acids

[Ru(NH₃)₅(H₂O)]³⁺ binds specifically to guanine residues in tRNA, mimicking cisplatin’s carcinostatic activity but with distinct coordination preferences .

Binding Sites in tRNAᴾʰᵉ (Yeast):

| Target Nucleotide | Binding Site | Interaction Type |

|---|---|---|

| G15, G18 | N(7) of guanine | Covalent |

| G1 (extended soak) | N(7) of guanine | Covalent |

| Acceptor stem | Deep groove | Non-covalent |

This selective binding disrupts tRNA structure, potentially contributing to its anticancer properties .

Hydrogen Peroxide Decomposition

In the presence of H₂O₂, [Ru(NH₃)₅(H₂O)]²⁺ facilitates redox cycles, though direct catalytic data for this complex remains limited. Related ruthenium ammine complexes show activity in Fenton-like reactions, generating reactive oxygen species (ROS) .

ROS Generation Pathway:

Ru NH H O +H O → Ru NH OH +OH−+OH−

This mechanism parallels iron-based systems but with slower kinetics .

Comparative Reactivity Table

Structural and Spectroscopic Insights

Infrared Data:

| Vibration Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Ru–NH₃ (stretching) | 480–520 | Axial NH₃ ligands |

| H₂O (bending) | 1,640 | Aqua ligand |

常见问题

Basic Research Questions

Q. What methods are recommended for synthesizing Pentaammineaquaruthenium complexes with high purity?

- Methodological Answer : Synthesis typically involves reacting ruthenium(III) chloride hydrate with aqueous ammonia under controlled pH and temperature. Purification via recrystallization in ammonia-saturated solutions minimizes impurities. Characterization should include elemental analysis (C, H, N), UV-Vis spectroscopy to confirm ligand coordination, and X-ray crystallography for structural validation . Ensure inert atmosphere conditions (e.g., nitrogen glovebox) to prevent oxidation of the aqua ligand.

Q. How should researchers characterize the stability of this compound complexes in aqueous solutions?

- Methodological Answer : Stability studies require pH-dependent UV-Vis spectroscopy (200–800 nm) to monitor ligand substitution or hydrolysis. Use stopped-flow techniques for kinetic analysis of aqua ligand exchange. Complement with cyclic voltammetry to assess redox stability (e.g., Ru(II)/Ru(III) transitions). Data should be cross-validated using mass spectrometry (ESI-MS) to detect decomposition products .

Q. What spectroscopic techniques are most effective for distinguishing this compound isomers?

- Methodological Answer : NMR spectroscopy (¹H, ¹⁵N) is critical for identifying geometric isomers. For electronic structure differences, use UV-Vis-NIR spectroscopy with Gaussian deconvolution to resolve d-d transitions. Pair with IR spectroscopy to detect ammonia vs. aqua ligand vibrational modes (e.g., ν(NH₃) at ~1,600 cm⁻¹ vs. ν(OH₂) at ~3,400 cm⁻¹) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound complexes?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects. Re-optimize computational models using hybrid functionals (e.g., B3LYP) with explicit solvation (COSMO). Cross-validate with EPR spectroscopy to confirm spin states and XANES for oxidation state analysis. Publish raw data and computational parameters for peer validation .

Q. What experimental approaches are optimal for studying ligand substitution kinetics in this compound complexes under varying pH conditions?

- Methodological Answer : Use stopped-flow spectrophotometry with pH-jump techniques to monitor real-time substitution rates. Employ pseudo-first-order conditions with excess incoming ligand (e.g., Cl⁻ or NO₂⁻). Analyze data using the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Include control experiments with deuterated solvents to isolate H-bonding effects .

Q. How can researchers design experiments to probe the electron-transfer mechanisms of this compound in catalytic cycles?

- Methodological Answer : Combine electrochemical methods (e.g., bulk electrolysis) with in-situ Raman spectroscopy to track intermediate species. Use isotopic labeling (e.g., ¹⁵NH₃) to distinguish ligand participation. For theoretical support, perform TD-DFT calculations to map electron density changes during redox transitions. Ensure reproducibility by standardizing electrode surfaces (e.g., Pt vs. glassy carbon) .

Q. What strategies mitigate challenges in crystallizing this compound complexes for X-ray diffraction studies?

- Methodological Answer : Optimize crystallization via vapor diffusion with mixed solvents (e.g., water/acetone) to slow nucleation. Use seeding techniques with microcrystals from analogous complexes. For radiation-sensitive crystals, employ low-temperature (100 K) data collection and synchrotron sources. Validate structures with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. Data Analysis and Reporting Guidelines

- Contradiction Handling : When kinetic data conflicts with thermodynamic predictions (e.g., ΔG vs. observed rates), use Marcus theory to reconcile electron-transfer barriers. Report confidence intervals for fitted parameters (e.g., kobs) and provide raw datasets in supplementary materials .

- Table Design : Present comparative stability constants (logβ) in tabular form, including pH, temperature, and ionic strength conditions. Highlight outliers with footnotes explaining potential experimental artifacts (e.g., ligand protonation) .

属性

CAS 编号 |

21393-88-4 |

|---|---|

分子式 |

H17N5ORu+2 |

分子量 |

204.2 g/mol |

IUPAC 名称 |

azane;ruthenium(2+);hydrate |

InChI |

InChI=1S/5H3N.H2O.Ru/h5*1H3;1H2;/q;;;;;;+2 |

InChI 键 |

NVSWJXGZNJKWEJ-UHFFFAOYSA-N |

SMILES |

N.N.N.N.N.O.[Ru+2] |

规范 SMILES |

N.N.N.N.N.O.[Ru+2] |

同义词 |

aquopentanamine ruthenium (II) pentaammineaquaruthenium ruthenium aquapentaammine ion |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。